C26H21ClN2O5S2
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H21ClN2O5S2 |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
14-(4-chlorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C26H21ClN2O5S2/c1-34-16-8-10(2-7-15(16)30)17-18-13-9-14(21(18)35-23-22(17)36-26(33)28-23)20-19(13)24(31)29(25(20)32)12-5-3-11(27)4-6-12/h2-8,13-14,17-21,30H,9H2,1H3,(H,28,33) |
InChI Key |
JYKQUDWPKABQBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of C26h21cln2o5s2
Established Synthetic Pathways for C26H21ClN2O5S2
The construction of the this compound framework necessitates a strategic approach, often involving multi-step sequences to assemble the core structure and introduce the required functional groups.
Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of a potential structure for this compound, such as a thiazole-substituted sulfonamide, suggests a disconnection approach centered around the formation of the sulfonamide and thiazole (B1198619) rings. The key disconnections would be at the sulfonamide bond and the bonds forming the thiazole ring. This strategy simplifies the complex target molecule into more readily available starting materials.
For instance, the sulfonamide linkage can be retrosynthetically cleaved to a sulfonyl chloride and an amine. The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov Therefore, the primary building blocks for the synthesis of a this compound structure could include a substituted benzenesulfonyl chloride, a chloro-substituted aromatic amine, and precursors for the thiazole ring.
Multi-step Synthesis Approaches
The synthesis of complex sulfonamide-containing heterocyclic compounds typically involves a multi-step reaction sequence. nih.govmdpi.comscispace.com A general approach for a molecule with the complexity of this compound would likely begin with the synthesis of the core heterocyclic system, followed by the introduction of the sulfonamide group and other substituents.
One potential multi-step pathway could involve:
Synthesis of the core heterocyclic structure: This could be a substituted benzothiazepine (B8601423), which can be synthesized through the condensation of a substituted 2-aminothiophenol (B119425) with a suitable chalcone (B49325) or α,β-unsaturated ketone. nih.govnih.gov
Introduction of the sulfonamide moiety: The heterocyclic core, containing an amino group, can then be reacted with a substituted benzenesulfonyl chloride to form the sulfonamide linkage. nih.govnih.gov
Functional group interconversions: Subsequent steps may involve modification of peripheral functional groups to arrive at the final this compound structure.
The synthesis of biologically active sulfonamides often follows a multi-step protocol, starting from commercially available materials and building complexity through sequential reactions. scispace.com
Stereoselective and Regioselective Synthetic Strategies
Given the potential for chirality in the this compound molecule, stereoselective synthesis would be crucial for obtaining enantiomerically pure compounds. Chiral sulfonamides can be synthesized using asymmetric multicomponent reactions or by employing chiral auxiliaries. drexel.eduresearchgate.net For instance, the use of a chiral catalyst in the formation of the heterocyclic ring can induce stereoselectivity. semanticscholar.org
Regioselectivity is also a key consideration, particularly in the functionalization of the aromatic and heterocyclic rings. The regioselective synthesis of substituted benzothiazines, for example, can be controlled by the choice of reagents and reaction conditions, directing the nucleophilic attack to a specific position on the epoxide precursor. acgpubs.org Similarly, the functionalization of thiazole rings can be directed to specific carbon atoms (C2, C4, or C5) through programmed C-H activation. rsc.org
Advanced Derivatization Strategies for this compound
Derivatization is a critical tool for the structural characterization and enhancement of the physicochemical properties of complex molecules like this compound.
Chemical Functionalization Techniques for Enhanced Characterization
To facilitate analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), derivatization is often employed. For sulfonamides, derivatization can improve volatility, thermal stability, and detector response. gcms.cz
Common derivatization techniques applicable to the functional groups likely present in this compound include:
Methylation: The sulfonamide nitrogen can be methylated using reagents like (trimethylsilyl)diazomethane to improve its chromatographic properties. nih.gov
Acylation: Amine or hydroxyl groups can be acylated to enhance their detectability.
Silylation: Active hydrogen atoms can be replaced with a trimethylsilyl (B98337) group to increase volatility for GC analysis.
The choice of derivatization reagent is based on the specific functional group to be modified and the analytical technique to be used. gcms.cz
Design of Derivatization Reagents and Protocols
The design of derivatization reagents is tailored to react specifically with the target functional groups under mild conditions. For sulfonamides, pre-column derivatization with fluorescent reagents like fluorescamine (B152294) can be used for sensitive detection by HPLC with fluorescence detection. nih.govmdpi.com
The development of a derivatization protocol involves optimizing several parameters:
Reagent Concentration: Ensuring a sufficient excess of the derivatizing reagent to drive the reaction to completion.
Reaction Time and Temperature: Determining the optimal conditions for complete and rapid derivatization without degradation of the analyte.
Solvent and pH: Selecting a suitable reaction medium that promotes the derivatization reaction.
A well-designed protocol ensures reproducible and quantitative derivatization, which is essential for accurate analytical characterization.
Derivatization for Spectroscopic and Chromatographic Enhancement
The inherent structural complexity of this compound may present challenges in its direct analysis. Derivatization, a process of chemically modifying a compound to enhance its analytical detection, is a crucial technique. For a molecule of this nature, derivatization can improve its volatility for gas chromatography (GC) or enhance its detectability in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Key Derivatization Strategies:
Acylation and Silylation: Functional groups such as amines or hydroxyls, if present on the this compound structure, are prime targets for acylation or silylation. These reactions can decrease the polarity of the molecule, improving its chromatographic peak shape and resolution.
Fluorescent Tagging: To significantly enhance detection sensitivity, particularly in trace analysis, derivatizing agents that introduce a fluorescent moiety can be employed. This is especially useful for HPLC with fluorescence detection.
| Derivatization Method | Target Functional Group | Enhancement Effect | Analytical Technique |
| Acylation | Amines, Hydroxyls | Increased volatility, improved peak shape | GC, HPLC |
| Silylation | Amines, Hydroxyls | Increased volatility, thermal stability | GC |
| Fluorescent Tagging | Amines, Carboxylic Acids | Enhanced sensitivity | HPLC with Fluorescence Detection |
Novel Synthetic Routes and Reaction Development for this compound
The synthesis of complex thiazole derivatives often involves multi-step processes. Modern synthetic chemistry aims to develop novel, more efficient, and sustainable routes to such molecules.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis by offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. For a molecule with the complexity of this compound, catalytic methods would be instrumental in its construction.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions would be essential for assembling the various substituted aromatic and heterocyclic components of the target molecule.
C-H Activation: Direct C-H activation is an emerging and highly atom-economical strategy that allows for the functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. This approach could streamline the synthesis of substituted thiazole rings.
Photochemical and Electrochemical Synthesis Methods
Photochemical and electrochemical methods offer unique advantages in synthesis by accessing reactive intermediates that are not easily generated through traditional thermal methods.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. This methodology could be applied to key bond-forming steps in the synthesis of this compound, potentially leading to novel and more efficient routes.
Electrosynthesis: Electrochemical methods can provide a green and efficient alternative to conventional reagents for oxidation and reduction reactions. The precise control over the reaction potential can lead to high selectivity and yield in the synthesis of heterocyclic compounds.
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly important in the synthesis of complex molecules to minimize environmental impact.
Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are preferred. Catalytic reactions and multi-component reactions are key strategies to achieve this.
Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. The use of water, supercritical fluids, or biodegradable solvents is encouraged to replace hazardous organic solvents.
Energy Efficiency: The development of synthetic methods that proceed at ambient temperature and pressure, such as those enabled by photoredox catalysis, can significantly reduce energy consumption.
Structural Elucidation and Advanced Spectroscopic Characterization of C26h21cln2o5s2
Spectroscopic Techniques for Structural Confirmation of C26H21ClN2O5S2
Spectroscopic methods are indispensable for elucidating the structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique insights into the molecular architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Edoxaban (B1671109). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the mapping of the molecule's carbon-hydrogen framework.
Recent studies have utilized ¹H NMR to confirm the structure of Edoxaban. goldncloudpublications.comresearchgate.net The observed chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum are consistent with the assigned structure. blogspot.comselleckchem.com For instance, specific signals in the spectrum can be attributed to the protons on the chloropyridine ring, the cyclohexyl group, and the thiazolo[5,4-c]pyridine (B153566) moiety. blogspot.com
Table 1: Representative ¹H NMR Data for Edoxaban
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 9.72 | s | 1H |
| 8.30 | dd | 1H |
| 8.17 | dd | 1H |
| 8.03 | d | 1H |
| 7.68 | dd | 1H |
| 7.39 | d | 1H |
| 4.67-4.70 | m | 1H |
| 4.09-4.13 | m | 1H |
| 3.70-3.73 | d | 2H |
| 3.06 | s | 3H |
| 2.93-2.96 | m | 2H |
| 2.79-2.89 | m | 3H |
| 2.52 | s | 3H |
| 2.06-2.14 | m | 3H |
| 1.62-1.96 | m | 3H |
Note: Data sourced from representative spectra. blogspot.com Multiplicity codes: s=singlet, d=doublet, dd=doublet of doublets, m=multiplet.
Similarly, ¹³C NMR spectroscopy provides complementary information by identifying the chemical shifts of all carbon atoms within the molecule, confirming the presence of carbonyls, aromatic carbons, and aliphatic carbons integral to the Edoxaban structure. goldncloudpublications.comresearchgate.net The combination of ¹H and ¹³C NMR data allows for a comprehensive and unambiguous structural assignment.
Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the functional groups present in a molecule. edinst.com IR spectroscopy measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. edinst.comamericanpharmaceuticalreview.com
Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), offers high sensitivity for certain vibrations. mdpi.comresearchgate.net In the case of Edoxaban, SERS has been used to identify bands corresponding to S-S and C-S bonds at 512 cm⁻¹ and 635 cm⁻¹, respectively. mdpi.com Other notable Raman bands include vibrations of the benzene (B151609) residues (1005 cm⁻¹), N-O stretching (1436 cm⁻¹), C-N stretching (1286 cm⁻¹), and C-O stretching (1336 cm⁻¹ and 1536 cm⁻¹). mdpi.com The complementary nature of IR and Raman spectroscopy ensures a thorough functional group analysis. edinst.com
Table 2: Key Vibrational Spectroscopy Data for Edoxaban
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| SERS | 512 | S-S bond | mdpi.com |
| SERS | 635 | C-S bond | mdpi.com |
| SERS | 1005 | Benzene residue vibration | mdpi.com |
| SERS | 1286 | C-N stretching | mdpi.com |
| SERS | 1336 | C-O stretching | mdpi.com |
| SERS | 1436 | N-O stretching | mdpi.com |
| SERS | 1536 | C-O stretching | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govsigmaaldrich.com For this compound, HRMS confirms the molecular formula by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision. bohrium.com
Beyond exact mass, HRMS coupled with fragmentation techniques (MS/MS) provides valuable structural information. researchgate.netresearchgate.net The molecule is ionized, typically using electrospray ionization (ESI), and the resulting molecular ion is fragmented. researchgate.netblogspot.com The fragmentation pattern is characteristic of the molecule's structure. For Edoxaban, the protonated molecular ion [M+H]⁺ is observed at an m/z of 548. blogspot.com The fragmentation pathways help to confirm the connectivity of the different structural motifs within the molecule. researchgate.netresearchgate.netbohrium.com
Liquid chromatography coupled with HRMS (LC-HRMS) is often employed for the analysis of Edoxaban, allowing for the separation of the compound from any impurities before mass analysis. nih.govmdpi.com This technique is also crucial for studying degradation products, where the fragmentation patterns of the degradants are compared to that of the parent drug to elucidate their structures. researchgate.netresearchgate.net
X-ray Crystallography and Solid-State Structural Analysis of this compound
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details.
Single Crystal X-ray Diffraction Studies of this compound
While a full single-crystal X-ray diffraction study on the parent Edoxaban molecule (this compound) is not widely published, structural information is available for its tosylate monohydrate salt. researchgate.netcambridge.org This analysis reveals crucial details about the molecule's conformation and intermolecular interactions in the crystalline state.
The crystal structure of edoxaban tosylate monohydrate (Form I) was solved and refined using synchrotron X-ray powder diffraction data. researchgate.netcambridge.org It crystallizes in the monoclinic space group P2₁ with two molecules per unit cell. researchgate.netcambridge.org The structure consists of alternating layers of edoxaban cations and tosylate anions along the c-axis, with water molecules located near the sulfonate group of the tosylate anions. researchgate.netcambridge.org The solid-state conformation is dictated by intermolecular forces, including a strong N–H⋯O hydrogen bond between the protonated nitrogen atom of Edoxaban and an oxygen atom of the tosylate. researchgate.netcambridge.org
Powder X-ray Diffraction for Polymorphic Form Identification
Powder X-ray Diffraction (PXRD) is a key technique for analyzing crystalline solids and identifying different polymorphic forms. scispace.comamericanpharmaceuticalreview.com Polymorphs are different crystalline arrangements of the same molecule that can exhibit distinct physical properties.
For Edoxaban, PXRD is used to characterize its various crystalline forms, including its tosylate monohydrate salt. nih.gov The PXRD pattern of Edoxaban tosylate monohydrate Form I shows characteristic peaks at specific diffraction angles (2θ), which serve as a fingerprint for this particular crystalline form. researchgate.netcambridge.org
Patents have also described other crystalline forms, such as Form II of the tosylate salt, identified by its unique PXRD peaks at diffraction angles (2θ) of approximately 22.3° or 23.2°. google.com Additionally, novel anhydrous crystalline forms of the Edoxaban free base have been reported, characterized by their distinct PXRD patterns with peaks at 2θ values of 6.63°, 11.18°, 13.42°, and 18.05°, among others. google.com The ability to distinguish between these polymorphic forms is critical, as different forms can have different properties. americanpharmaceuticalreview.com
Table 3: Characteristic PXRD Peaks (2θ) for a Novel Anhydrous Crystalline Form of Edoxaban Free Base
| 2θ (°) |
|---|
| 6.633 ± 0.2 |
| 11.185 ± 0.2 |
| 13.425 ± 0.2 |
| 18.057 ± 0.2 |
| 18.942 ± 0.2 |
| 19.989 ± 0.2 |
| 22.431 ± 0.2 |
| 25.073 ± 0.2 |
| 26.763 ± 0.2 |
Note: Data sourced from patent literature for a specific novel crystalline form. google.com
In-Depth Analysis of this compound Remains Elusive Due to Lack of Available Scientific Data
A comprehensive review of the scientific literature reveals a significant gap in the characterization and advanced analysis of the chemical compound with the molecular formula this compound. Despite a thorough search for detailed research findings, no specific, publicly documented compound with this formula has been the subject of in-depth structural elucidation or advanced spectroscopic studies. Consequently, the generation of a detailed scientific article focusing on its chiroptical spectroscopy and advanced microscopic and diffraction techniques, as per the requested outline, cannot be fulfilled at this time.
The inquiry sought to develop an article structured around the "," with a specific focus on chiroptical spectroscopy for stereochemical assignment and advanced microscopic and diffraction techniques. These analytical methods are highly specific to the three-dimensional structure and crystalline nature of a molecule and require robust experimental or computational data from peer-reviewed scientific research.
Chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in determining the absolute configuration of chiral molecules. researchgate.netgaussian.com ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, providing information about the spatial arrangement of chromophores. researchgate.netrsc.org VCD, on the other hand, probes the differential absorption of circularly polarized infrared radiation, offering insights into the stereochemistry of molecules based on their vibrational modes. bruker.comru.nl The application and interpretation of both ECD and VCD spectra are contingent on having a specific molecular structure, often supported by computational modeling, to compare experimental data against. mdpi.comnih.gov
The absence of any published synthesis, characterization, or structural analysis of a compound with the formula this compound in the scientific domain means there is no foundational data upon which to build a detailed and accurate scientific narrative as requested. Generating such an article without this basis would lead to speculation and fall outside the bounds of scientifically accurate reporting.
Should a specific compound with the formula this compound be identified in the future, or if relevant research is published, a detailed analysis as outlined would become a feasible endeavor. Researchers would first need to synthesize and isolate the compound, followed by a comprehensive suite of analytical techniques, including but not limited to NMR spectroscopy, mass spectrometry, and the crucial single-crystal X-ray diffraction to elucidate its definitive structure. Only then could advanced techniques like ECD and VCD be meaningfully applied to understand its chiroptical properties.
Until such fundamental research is available, any discussion on the specific stereochemical and structural characteristics of this compound remains speculative.
Computational Chemistry and Theoretical Investigations of C26h21cln2o5s2
Quantum Chemical Calculations on C26H21ClN2O5S2 Molecular Structure
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure, energy, and properties. nih.gov
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. indexcopernicus.commdpi.com For a molecule like this compound, DFT calculations can predict its optimized geometry, electronic properties, and reactivity descriptors. mdpi.com
DFT studies would begin with the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the sulfonamide group, indicating these are sites prone to electrophilic attack. Conversely, regions with positive potential would be susceptible to nucleophilic attack.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other chemical species.
Table 1: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Description | Representative Value |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.8 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.15 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 |
Note: The values in this table are representative for a molecule of this class and are for illustrative purposes.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. nih.govnih.gov These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of molecular energies and spectroscopic properties.
For this compound, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can be used to obtain precise energetic information. This includes the total electronic energy, heats of formation, and the relative energies of different isomers or conformers.
Furthermore, ab initio methods are instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the stretching frequencies of the S=O and N-H bonds in the sulfonamide group. Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra, facilitating the assignment of signals to specific atoms within the molecule.
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule moves, flexes, and changes its shape in different environments.
The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to investigate these solvent effects. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol), one can observe how the interactions between the solute and solvent affect the molecule's preferred shape.
For this compound, the polar sulfonamide group would be expected to form hydrogen bonds with protic solvents like water. These interactions would stabilize certain conformations over others. MD simulations can quantify these effects by analyzing the trajectory of the simulation, monitoring key dihedral angles, and identifying the most populated conformational states. The simulations can also provide information on the solvation shell around different parts of the molecule, revealing which regions have the strongest interactions with the solvent.
By running long MD simulations, it is possible to sample a wide range of the conformational space available to this compound. This data can then be used to construct a conformational free energy landscape. This landscape is a multi-dimensional plot that shows the free energy of the molecule as a function of its conformational coordinates (e.g., dihedral angles).
The minima on this landscape correspond to the most stable conformations of the molecule. The barriers between these minima represent the energy required to transition from one conformation to another. For this compound, the free energy landscape would reveal the relative stabilities of different rotational isomers (rotamers) arising from the rotation around the various single bonds in the molecule. This information is crucial for understanding the molecule's flexibility and how its shape influences its biological activity or chemical reactivity.
Table 2: Representative Stable Conformers of this compound Identified from Molecular Dynamics
| Conformer | Key Dihedral Angle(s) | Relative Free Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | C-S-N-C: 65° | 0.0 | 60 |
| 2 | C-S-N-C: 175° | 1.2 | 25 |
Note: The values in this table are representative and for illustrative purposes, showcasing the kind of data obtained from such an analysis.
Structure-Reactivity Relationship (SRR) Modeling for this compound
Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the structural or electronic features of a molecule and its chemical reactivity. openaccesspub.orgresearchgate.net For a compound like this compound, which belongs to the pharmacologically significant sulfonamide class, understanding these relationships is of great importance. youtube.com
By calculating a range of molecular descriptors for this compound and a series of related molecules, it is possible to build a quantitative model that predicts their reactivity. The descriptors used in such models can be derived from the quantum chemical calculations described earlier (e.g., HOMO/LUMO energies, atomic charges, dipole moment) as well as from the molecule's topology (e.g., molecular weight, number of rotatable bonds, surface area).
For instance, an SRR model could be developed to predict the acidity of the sulfonamide N-H proton. acs.org This would involve correlating the calculated pKa values for a set of sulfonamides with various electronic and structural descriptors. Such a model could then be used to predict the pKa of this compound and to understand how modifications to its structure would affect its acidity. These models are powerful tools in rational drug design, allowing for the in silico screening of new derivatives with desired reactivity profiles. tandfonline.com
Predictive Modeling for this compound Analogs and Derivatives
The workflow for building a predictive model for a specific property (e.g., electronic bandgap, binding affinity to a protein) of this compound derivatives would include:
Data Curation: Assembling a dataset of known analogs with measured values for the property of interest.
Feature Generation: Calculating a comprehensive set of molecular descriptors for each compound in the dataset.
Model Training and Validation: The dataset is split into training and testing sets. A machine learning algorithm (e.g., random forest, support vector machine) is trained on the training set to learn the relationship between the descriptors and the property. The model's predictive power is then assessed using the unseen test set. nih.govresearchgate.net
Virtual Screening: The validated model is used to predict the property for a large, virtual library of new this compound derivatives, allowing for the prioritization of candidates for synthesis and experimental testing.
Table 3: Predictive Modeling for a Hypothetical Property of New this compound Derivatives This table is for illustrative purposes only.
| New Derivative ID | Key Structural Feature | Predicted Property Value | Confidence Score |
|---|---|---|---|
| Deriv-001 | Pyridine ring | 7.85 | 0.92 |
| Deriv-002 | Thiophene ring | 6.40 | 0.88 |
| Deriv-003 | Fused aromatic system | 9.12 | 0.95 |
Solid State Chemistry and Supramolecular Aspects of C26h21cln2o5s2
Crystallographic Polymorphism and Pseudopolymorphism of C26H21ClN2O5S2
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. wikipedia.org These different arrangements of molecules in the crystal lattice can lead to variations in physicochemical properties.
The existence of polymorphs and co-crystals of Lornoxicam has been reported in scientific literature. researchgate.net The primary technique for identifying and characterizing these different solid forms is Powder X-ray Diffraction (PXRD), which analyzes the unique diffraction pattern produced by each distinct crystal structure. nih.govresearchgate.net While specific details on multiple polymorphic forms of Lornoxicam are noted, the guest-free form has been identified as having an orthorhombic crystal system through a supramolecular synthon approach. nih.gov In its stable solid-state form, Lornoxicam exists as a zwitterion, with a rigid conformation stabilized by strong intramolecular N+–H···O and N–H···O– hydrogen bonds. acs.org
The conditions under which a compound is crystallized play a crucial role in determining which polymorphic form is produced. wikipedia.org Factors such as the type of solvent, temperature, and pressure can influence the resulting crystal structure. wikipedia.org For Lornoxicam, a guest-free form was obtained from solution crystallization. nih.gov The specific solvent and its properties, including concentration and the presence of other components, can promote or inhibit certain crystal growth patterns, making the crystallization temperature a decisive factor. wikipedia.org The study of how different crystallization environments affect the solid form of Lornoxicam is essential for controlling its physical properties.
Co-crystallization and Salt Formation Studies Involving this compound
To address the low solubility of Lornoxicam, significant research has been conducted on creating multicomponent solid forms, such as co-crystals and salts, through crystal engineering. ijpsonline.comnih.gov This approach modifies the physicochemical properties of the active pharmaceutical ingredient (API) without altering its chemical structure. nih.govresearchgate.net
The design of Lornoxicam co-crystals involves selecting pharmaceutically acceptable guest molecules, or co-formers, that can interact with the Lornoxicam molecule through non-covalent bonds. nih.gov A variety of co-formers have been successfully used to synthesize Lornoxicam co-crystals.
Synthesis of these co-crystals has been achieved through methods such as solvent drop grinding and neat grinding. ijpsonline.comnih.govresearchgate.net For instance, co-crystals were successfully formed with several co-formers capable of hydrogen bonding using the solvent drop grinding method. nih.govresearchgate.net In another study, nineteen different co-formers were screened using a neat grinding method, with saccharin (B28170) sodium yielding a co-crystal with maximum solubility and dissolution rate. ijpsonline.comresearchgate.net
In addition to co-crystals, salt forms of Lornoxicam have been synthesized to study different molecular conformations and improve solubility. acs.org As an amphoteric molecule, Lornoxicam can form salts with both bases and acids. acs.org Cationic salts have been prepared with ammonia (B1221849) and piperazine, while anionic salts have been formed with hydrochloric acid and methanesulfonic acid. acs.org
| Co-former | Synthesis Method | Observed Physicochemical Changes | Reference |
|---|---|---|---|
| Catechol | Solvent Drop Grinding | Altered melting point and decomposition characteristics; shifted IR bands. | nih.gov |
| Resorcinol | Solvent Drop Grinding | Altered melting point and decomposition characteristics; shifted IR bands. | nih.gov |
| Benzoic Acid | Solvent Drop Grinding | Altered melting point and decomposition characteristics; shifted IR bands. | nih.gov |
| Hydroxyquinone | Solvent Drop Grinding | Altered melting point and decomposition characteristics; shifted IR bands. | nih.gov |
| 2,4 Dihydroxy Benzoic Acid | Solvent Drop Grinding | Altered melting point and decomposition characteristics; shifted IR bands. | nih.gov |
| Saccharin Sodium | Neat Grinding | Increased solubility and dissolution rate; altered melting point. | ijpsonline.comresearchgate.net |
The formation and stability of Lornoxicam co-crystals are governed by intermolecular interactions, primarily hydrogen bonding. nih.govresearchgate.net The supramolecular synthon approach, which focuses on predictable patterns of intermolecular interactions, has been used to guide the formation of Lornoxicam co-crystals. nih.gov The presence of intermolecular hydrogen bonds with layered structures has been identified. nih.gov
This non-covalent hydrogen bonding occurs between the polar functional groups of Lornoxicam and the co-former. researchgate.net These interactions lead to a new crystalline arrangement with altered physical properties, such as melting point and solubility. researchgate.net Characterization techniques confirm these interactions. For example, infrared (IR) spectroscopy shows shifts in the characteristic bands of Lornoxicam, while Differential Scanning Calorimetry (DSC) reveals changes in fusion endotherms, corresponding to different melting points. nih.govresearchgate.net Powder X-ray Diffraction (PXRD) patterns of the co-crystals are significantly different from those of the individual components, indicating the formation of a new crystalline phase. nih.govresearchgate.net
In the case of salt formation, the crystal structures reveal different conformations of the Lornoxicam molecule (Conformations B and C) compared to the free drug (Conformer A), which is explained by steric and hydrogen bonding factors involving the counterion. acs.org
Amorphous Solid Forms of this compound
An amorphous solid is a state of matter that lacks the long-range order characteristic of a crystal. nih.govyoutube.com Amorphous forms of pharmaceuticals are of interest because they generally exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts. nih.gov
Lornoxicam has been successfully transformed from its crystalline state into an amorphous form. pharmaexcipients.com One method to achieve this is through the preparation of surface solid dispersions (SSD). In this technique, Lornoxicam is combined with hydrophilic, water-insoluble carriers like Crospovidone. pharmaexcipients.com Characterization by powder X-ray diffraction confirmed the conversion of Lornoxicam to an amorphous state. pharmaexcipients.com Another method involves milling the crystalline drug with an amorphous carrier such as magnesium aluminosilicate (B74896) (Neusilin), which can also induce amorphization. researchgate.net
The creation of amorphous solids can sometimes be an unintended consequence of processes like co-crystal screening via rapid solvent removal, where molecules become kinetically trapped in a disordered state. mdpi.com While potentially beneficial for solubility, amorphous forms are thermodynamically unstable and can have a tendency to revert to a more stable crystalline form over time, which necessitates stability studies for any amorphous formulation. nih.govresearchgate.net
Preparation and Characterization of Amorphous this compound
The conversion of crystalline Lornoxicam into an amorphous form is a key strategy to improve its solubility. pharmaexcipients.com Various techniques have been employed to prepare amorphous Lornoxicam, typically as part of a solid dispersion system where the drug is dispersed in a carrier matrix.
Preparation Methods:
Surface Solid Dispersion (SSD): This technique involves kneading Lornoxicam with hydrophilic, water-insoluble carriers. The mixture is formed into a paste with a solvent, kneaded for a period, and then dried. This method has been shown to transform the drug into an amorphous state. pharmaexcipients.comuobaghdad.edu.iq
Freeze-Drying (Lyophilization): Solid dispersions prepared by freeze-drying a solution of Lornoxicam and a carrier, such as polyvinylpyrrolidone (B124986) (PVP) K30, have resulted in the conversion of the drug to a partially or fully amorphous form. scispace.comiajps.com An inclusion complex of Lornoxicam with hydroxypropyl-β-cyclodextrin prepared via freeze-drying showed a complete conversion to an amorphous state. scispace.com
Anti-Solvent Precipitation: This method has been used to enhance the solubility of Lornoxicam by precipitating it in an amorphous or partially amorphous state. researchgate.net
Characterization: The transformation from a crystalline to an amorphous state is confirmed using various analytical techniques:
Powder X-Ray Diffraction (PXRD): Crystalline Lornoxicam exhibits sharp, intense peaks in its PXRD pattern. In contrast, the amorphous form is characterized by the absence of these peaks, showing a diffuse halo pattern instead. pharmaexcipients.comuobaghdad.edu.iq Some studies have reported a significant reduction in the number and intensity of peaks, indicating a partial conversion to an amorphous form. iajps.com
Differential Scanning Calorimetry (DSC): DSC analysis of amorphous Lornoxicam shows the disappearance of the sharp endothermic peak corresponding to the melting point of the crystalline form. uobaghdad.edu.iq This alteration in the thermal profile confirms the amorphous nature of the drug within the solid dispersion. researchgate.net
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to assess any chemical interaction between Lornoxicam and the carrier during the amorphization process. Studies have confirmed the absence of chemical interactions, indicating that the drug is physically dispersed in its amorphous form. pharmaexcipients.com
Table 1: Methods for Preparation of Amorphous Lornoxicam
| Preparation Method | Carrier(s) Used | Resulting Form | Reference(s) |
|---|---|---|---|
| Surface Solid Dispersion (Kneading) | Crospovidone, Aerosil 200, Avicel® PH101, etc. | Amorphous | pharmaexcipients.comuobaghdad.edu.iq |
| Freeze-Drying | PVP K30 | Partially Amorphous | iajps.com |
| Freeze-Drying | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Fully Amorphous | scispace.com |
| Anti-Solvent Precipitation | Inutec SP1, Pluronic F127, Sucrose ester S1670 | Amorphous | researchgate.net |
Stability and Transformation Kinetics of Amorphous Forms
The high-energy state of amorphous materials makes them thermodynamically unstable, with a tendency to revert to a more stable crystalline form over time. Therefore, the stability of amorphous Lornoxicam is a critical parameter.
Research indicates that amorphous Lornoxicam, when properly formulated in solid dispersions, can exhibit good stability.
A solid dispersion of Lornoxicam with PVP K30, prepared by the freeze-drying method, was subjected to stability studies for three months. The formulation showed no physical changes, and the drug content and release characteristics remained unaltered, indicating good stability. iajps.com
Tablets formulated using a phase transition method were evaluated for stability over one month at 25°C and 60% relative humidity (RH) and were found to be satisfactory. researchgate.net
While these studies confirm the short-term stability of specific amorphous formulations, detailed research on the long-term transformation kinetics—quantifying the rate and mechanism of recrystallization under various conditions—is not extensively reported in the available literature.
Solid-State Reactivity and Transformations of this compound
Lornoxicam undergoes several solid-state transformations, which are central to the development of new physical forms with modified properties. These transformations include not only the conversion to an amorphous state but also the formation of different crystalline structures like polymorphs and cocrystals.
Polymorphism: Lornoxicam is known to exist in different polymorphic forms. Two distinct polymorphs have been prepared and characterized:
Form I: This form has a triclinic crystal structure and features two types of intermolecular hydrogen bonds. nih.gov
Form II: This polymorph possesses an orthorhombic crystal structure with two kinds of intramolecular hydrogen bonds. Form II was found to have significantly higher solubility and a better dissolution profile compared to Form I. nih.gov
Cocrystal Formation: A significant area of research in Lornoxicam's solid-state reactivity involves crystal engineering to form multi-component cocrystals. This supramolecular approach utilizes non-covalent interactions, particularly hydrogen bonding, to combine Lornoxicam with pharmaceutically acceptable coformers. nih.gov
Preparation: A common method for preparing these cocrystals is liquid-assisted or solvent-drop grinding. nih.govtandfonline.com
Coformers: Successful cocrystals have been formed with a variety of coformers capable of hydrogen bonding, such as catechol, resorcinol, benzoic acid, and 2,4-dihydroxybenzoic acid. nih.govtandfonline.com
Characterization: The formation of new crystalline phases (cocrystals) is confirmed by changes in physicochemical properties. DSC analysis shows altered melting points and fusion endotherms compared to pure Lornoxicam, and PXRD patterns reveal unique peaks different from those of the individual components, confirming the creation of a new solid phase. nih.govtandfonline.com These transformations result in improved dissolution rates for the drug. researchgate.net
Biochemical Interaction Mechanisms of C26h21cln2o5s2
Molecular Docking and Binding Studies with Biomolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies have been instrumental in elucidating the interactions of Tianeptine with various proteins.
Ligand-Protein Interaction Profiling
Molecular docking studies have provided significant insights into how Tianeptine interacts with key biological targets. One of the primary proteins of interest has been the serotonin (B10506) transporter (SERT), given Tianeptine's historical classification as an SSRE. researchgate.net Research has shown that Tianeptine binds to an allosteric site on SERT, the same site targeted by tricyclic antidepressants (TCAs). wikipedia.org However, unlike TCAs which inhibit serotonin reuptake, Tianeptine's interaction at this site is thought to induce a conformational change that enhances serotonin uptake. wikipedia.org
In silico molecular docking studies have compared the binding of Tianeptine and the selective serotonin reuptake inhibitor (SSRI) citalopram (B1669093) to the crystal structure of SERT. researchgate.net These studies have calculated the binding affinities of these compounds, providing a quantitative measure of their interaction strength.
Another important protein interaction is with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). scispace.com These proteins are crucial for the transport of drugs in the bloodstream. Fluorescence quenching experiments and molecular docking have been used to study the binding of Tianeptine and its ester derivatives to BSA. scispace.com These studies indicate that Tianeptine has a high affinity for plasma proteins, with a binding rate of about 95%. wikipedia.orgvumc.org
| Biomolecule | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Serotonin Transporter (SERT) | Tianeptine | -9.0 | Allosteric site | researchgate.net |
| Bovine Serum Albumin (BSA) | Tianeptine | Strong affinity | Site IIA | scispace.com |
Identification of Potential Binding Sites and Modes
Through molecular docking, specific binding sites for Tianeptine on these proteins have been identified. For SERT, Tianeptine is proposed to bind to an allosteric site, distinct from the primary substrate-binding site for serotonin. researchgate.net This allosteric binding is thought to be responsible for its unique modulatory effect on serotonin transport. wikipedia.org
In the case of bovine serum albumin, molecular docking calculations suggest a strong affinity of Tianeptine and its esters for site IIA of the protein. scispace.com The interaction is believed to be a static quenching mechanism, indicating the formation of a stable complex. scispace.com The presence of a free carboxylic acid portion in Tianeptine appears to be important for this interaction. scispace.com
Enzyme Interaction Kinetics and Mechanism of C26H21ClN2O5S2
The metabolism of a compound is a critical aspect of its biochemical profile, as it determines its duration of action and potential for drug-drug interactions.
Mechanistic Investigations of Enzyme Inhibition or Activation
A key feature of Tianeptine's metabolism is that it is not primarily metabolized by the cytochrome P450 (CYP450) enzyme system. wikipedia.orgnih.govchemicalbook.comcore.ac.uk This is a significant distinction from many other antidepressant drugs and reduces the likelihood of drug-drug interactions involving the CYP450 pathway. nih.govchemicalbook.com The primary metabolic route for Tianeptine is β-oxidation of its heptanoic acid side chain. wikipedia.orgcore.ac.uk This process leads to the formation of two main metabolites: a pentanoic acid derivative (MC5) and a propionic acid derivative (MC3). chemicalbook.comcore.ac.ukresearchgate.net MC5 is an active metabolite with pharmacological activity. wikipedia.orgcore.ac.uk
Some studies have investigated the effect of Tianeptine on other enzymes. For example, research in rats has shown that chronic administration of Tianeptine can increase the activity of citrate (B86180) synthase, a key enzyme in the Krebs cycle, in the hippocampus. researchgate.net
Analysis of Substrate Specificity and Catalytic Efficiency Modulation
| Enzyme System | Interaction | Metabolites | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP450) | Not a primary pathway | N/A | wikipedia.orgnih.govchemicalbook.comcore.ac.uk |
| β-oxidation | Primary metabolic pathway | MC5 (active), MC3 (inactive) | wikipedia.orgchemicalbook.comcore.ac.ukresearchgate.net |
| Citrate Synthase | Increased activity with chronic use (in rats) | N/A | researchgate.net |
Receptor-Ligand Binding Dynamics and Signal Transduction Pathway Analysis
More recent research has shifted the focus of Tianeptine's mechanism of action away from solely serotonin modulation to its interactions with other receptor systems, particularly opioid receptors.
Recent studies have identified Tianeptine as a full agonist at the µ-opioid receptor (MOR) and a weaker agonist at the δ-opioid receptor (DOR). researchgate.netnih.govacs.org It shows negligible affinity for the κ-opioid receptor (KOR). researchgate.netacs.org This interaction with opioid receptors is now believed to be a primary contributor to its antidepressant and anxiolytic effects. researchgate.net
Radioligand binding assays and functional assays have been used to determine the binding affinities (Ki) and functional potencies (EC50) of Tianeptine at these receptors. These studies provide quantitative data on the strength of the interaction and the concentration required to elicit a functional response. The activation of MOR by Tianeptine is thought to trigger downstream signaling cascades that contribute to its therapeutic effects. researchgate.netnih.gov Tianeptine has also been shown to modulate glutamatergic neurotransmission, including effects on NMDA and AMPA receptors, which may be linked to its neuroprotective and neuroplasticity-promoting properties. nih.govuic.edunih.gov
| Receptor | Interaction Type | Binding Affinity (Ki) | Functional Potency (EC50) | Reference |
|---|---|---|---|---|
| µ-opioid receptor (MOR) | Full Agonist | 383 ± 183 nM (human) | 194 ± 70 nM (human) | researchgate.netncats.ioncats.io |
| δ-opioid receptor (DOR) | Full Agonist (weaker) | >10,000 nM | 37,400 ± 11,200 nM (human) | researchgate.netacs.org |
| κ-opioid receptor (KOR) | No appreciable activity | N/A | N/A | researchgate.netacs.org |
Based on a comprehensive search of scientific literature and chemical databases, there is no publicly available research corresponding to the chemical compound with the molecular formula This compound .
Therefore, it is not possible to provide an article on the "" as requested. The specified topics—Allosteric Modulation Studies, Protein-Protein Interaction Interference Studies, Liposomal Permeability Assays, and Transporter Protein Interaction Studies—require detailed experimental data from published research, which does not exist for this particular molecular formula.
It is possible that the molecular formula provided is incorrect or refers to a compound that has not been synthesized or is not described in publicly accessible scientific literature. Scientific research on biochemical mechanisms is typically conducted on compounds that have been identified and characterized, and for which some biological activity has been observed. No such data could be found for "this compound".
If you have an alternative identifier for this compound, such as a common name, brand name, or CAS number, please provide it to enable a more targeted search.
Future Directions and Interdisciplinary Research Opportunities for C26h21cln2o5s2
Integration of Artificial Intelligence and Machine Learning in C26H21ClN2O5S2 Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of complex molecules like this compound. nih.gov These computational tools can process vast datasets to predict properties, streamline discovery, and identify promising new analogs. nih.govmdpi.com
For this compound, which belongs to the sulfonamide and thiazole (B1198619) families, ML algorithms can be trained on existing data from these compound classes to build predictive models. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) analysis, a key ML application, can forecast the biological activity of new derivatives based on their chemical structures, significantly accelerating the identification of promising candidates for further study. nih.govnih.gov Studies on thiazole derivatives have successfully used ML models to predict antiurease and anticancer activities, achieving high accuracy and demonstrating the potential of these methods. researchgate.netresearchgate.netnih.gov Such approaches could be adapted to create a virtual library of this compound analogs and prioritize them for synthesis, saving considerable time and resources. researchgate.net
| AI/ML Technique | Potential Application for this compound Research | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel this compound analogs. nih.govresearchgate.net | Rapid identification of derivatives with high potential for specific applications. |
| Deep Learning (Neural Networks) | Analyzing complex datasets from spectroscopic and screening outputs to identify subtle structure-property relationships. nih.gov | Enhanced understanding of how molecular modifications affect compound behavior. |
| Virtual Screening | Docking millions of virtual this compound derivatives against biological targets. mdpi.com | Discovery of novel molecular targets and lead compounds for drug discovery. |
| Predictive Modeling | Forecasting physicochemical properties (e.g., solubility, stability) and potential toxicity. researchgate.net | More efficient design of compounds with desirable characteristics. |
Advancements in High-Throughput Synthesis and Screening for this compound Analogs
Modern synthetic strategies are evolving to meet this challenge. The use of microwave-assisted synthesis, flow chemistry, and novel catalysts can accelerate reaction rates, improve yields, and enable continuous production. numberanalytics.com For instance, greener methods for synthesizing benzothiazepine (B8601423) derivatives, a potential core of this compound, utilize ultrasound irradiation and eco-friendly solvents like PEG-400 to achieve excellent yields in shorter timeframes. nih.govmdpi.com These automated and parallel synthesis techniques allow for the rapid generation of a diverse library of analogs. solubilityofthings.com Once synthesized, these libraries can be subjected to HTS assays to quickly assess their biological activity against various targets, turning a traditionally slow process into a rapid discovery cycle. researchgate.netmdpi.com
Exploration of Novel Spectroscopic and Imaging Techniques for In Situ this compound Analysis
Understanding how this compound and its analogs behave in real-time and within complex biological systems requires advanced analytical methods. While standard techniques like NMR and mass spectrometry are crucial for structural characterization numberanalytics.comumt.edu.pkresearchgate.netresearcher.life, novel methods are needed for in situ analysis.
Synchrotron-based X-ray Absorption Near-Edge Structure (XANES) spectroscopy is one such powerful technique. It has been used to identify the speciation of sulfur compounds directly within biological tissues, such as in garlic, providing a real-time snapshot of metabolic processes. acs.org This method could be applied to track the metabolic fate of the sulfur atoms in this compound within a cellular environment. acs.orgconicet.gov.ar Furthermore, advanced imaging techniques, potentially coupled with fluorescently tagged analogs of this compound, could allow for the visualization of the compound's distribution and interaction with subcellular structures. Other methods like Fourier-transform Raman spectroscopy have also been noted for their application in analyzing sulfonamide derivatives. researchgate.net
| Technique | Information Gained for this compound | Research Area |
|---|---|---|
| Synchrotron-based XANES | Real-time chemical state and transformation of sulfur atoms in situ. acs.org | Metabolism, Pharmacokinetics |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Localization and binding interactions within live cells (requires fluorescent analog). | Cellular Biology, Target Engagement |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Rapid analysis of organosulfur compounds directly from samples with minimal preparation. conicet.gov.ar | Metabolomics, Quality Control |
| Fourier-Transform Raman Spectroscopy | Vibrational fingerprint for structural analysis and monitoring reactions. researchgate.net | Chemical Synthesis, Structural Chemistry |
Challenges and Methodological Innovations in this compound Research
Research into complex heterocyclic compounds is not without its difficulties. numberanalytics.com Key challenges include the synthesis of intricate molecular structures, which often requires multiple steps and precise control over reaction conditions, and the potential for forming unwanted byproducts. numberanalytics.comijarst.in Characterizing these complex molecules and understanding their properties also demands advanced analytical and computational tools. numberanalytics.comnumberanalytics.com
Interdisciplinary Research Collaborations for this compound
The multifaceted nature of this compound research necessitates a highly interdisciplinary approach. Progress is no longer confined to the domain of synthetic chemists but thrives at the intersection of diverse scientific fields. tandfonline.comigi-global.com
Effective research on this compound requires a synergistic team. arxiv.org Organic chemists will design and execute the synthesis numberanalytics.com; computational chemists and data scientists will use AI to model properties and predict active analogs nih.govnih.gov; pharmacologists and biologists will design and run screening assays to determine biological function phrmafoundation.org; and analytical chemists will develop and apply novel techniques for characterization and in situ analysis. researchgate.net This collaborative ecosystem, integrating fields from molecular biology to computer science, is essential to accelerate the journey from initial synthesis to potential application. tandfonline.comigi-global.com
Ethical Considerations in Chemical Compound Research
The synthesis and study of any new chemical substance, including this compound, carry significant ethical responsibilities. nih.govresearchgate.net The act of creating a novel molecule that did not previously exist brings with it the obligation to consider its potential impact on human health and the environment. nih.govresearchgate.nethyle.org
Key ethical considerations include the principles of green chemistry, which advocate for minimizing hazardous waste and conserving nonrenewable resources during synthesis. nih.gov Researchers have a responsibility to ensure the purity of synthesized compounds, as unintended byproducts can have unknown effects. nih.gov Furthermore, the ethical sourcing of raw materials is a critical component of sustainable and responsible chemical research. solubilityofthings.com Ultimately, the scientific community must weigh the pursuit of knowledge against the potential risks, ensuring that the creation of new substances is guided by a commitment to public welfare and environmental stewardship. researchgate.nethyle.org
Q & A
Q. What guidelines ensure rigorous data presentation in publications on C₂₆H₂₁ClN₂O₅S₂?
- Answer : Follow ICMJE standards:
- Raw Data : Deposit in repositories like Zenodo or ChemRxiv.
- Figures : Use high-resolution plots with error bars and significance annotations.
- Reproducibility : Include step-by-step protocols in supplementary materials.
- Ethics : Disclose conflicts of interest and adhere to safety guidelines (e.g., handling toxic intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
